Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate

Medicinal Chemistry PROTAC Linker Chemistry Physicochemical Property Tuning

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate (CAS 2378051-49-9) is a polyfunctionalized isoxazole derivative bearing a 2,2‑diethoxyethoxy moiety at the isoxazole 3‑position and a methyl ester at the α‑carbon of a 3‑methylbutanoate side chain. It is listed as a synthetic intermediate of >95% purity and characterized by predicted physicochemical properties including a boiling point of 404.6±45.0 °C, density of 1.092±0.06 g/cm³, and a pKa of –4.23±0.50.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
Cat. No. B13904015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCCOC(COC1=NOC(=C1)C(C(C)C)C(=O)OC)OCC
InChIInChI=1S/C15H25NO6/c1-6-19-13(20-7-2)9-21-12-8-11(22-16-12)14(10(3)4)15(17)18-5/h8,10,13-14H,6-7,9H2,1-5H3
InChIKeyGOYKVVYVZSJBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate: Physicochemical Baseline for a Protected Isoxazole-Acetate Building Block


Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate (CAS 2378051-49-9) is a polyfunctionalized isoxazole derivative bearing a 2,2‑diethoxyethoxy moiety at the isoxazole 3‑position and a methyl ester at the α‑carbon of a 3‑methylbutanoate side chain. It is listed as a synthetic intermediate of >95% purity and characterized by predicted physicochemical properties including a boiling point of 404.6±45.0 °C, density of 1.092±0.06 g/cm³, and a pKa of –4.23±0.50 . The 2,2‑diethoxyethoxy group functions as a masked aldehyde, distinguishing this building block from simpler isoxazole‑acetate analogs and enabling late‑stage orthogonal functionalization.

Why Close Analogs of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate Cannot Be Substituted Without Verification


In‑class isoxazole‑5‑yl‑butanoate derivatives can differ markedly in molecular weight, hydrogen‑bonding capacity, lipophilicity, and steric profile . For example, the 3‑hydroxy analog (CAS 2104986-10-7) has a molecular weight of only 199.20 Da and an XLogP3‑AA of 0.9, whereas the target compound has a molecular weight of 315.36 Da and incorporates a bulky, acetal‑protected side chain . These differences alter solubility, membrane permeability, and downstream synthetic compatibility. Therefore, substituting the target compound with a generic isoxazole‑acetate without quantitative validation risks compromised reactivity, purification challenges, or failure in convergent synthetic schemes.

Quantitative Differentiation Evidence for Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate vs. Analog Keys


Molecular Weight and Steric Bulk Superiority Over the 3-Hydroxy Analog

The target compound (MW = 315.36 Da) is substantially heavier than the closest hydrogen‑bond donor analog, methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (MW = 199.20 Da), a difference of +58% . The additional 2,2‑diethoxyethoxy group also increases the number of heavy atoms from 14 to 22 and the rotatable bond count from an estimated 4 to approximately 12, markedly raising conformational entropy and the effective steric footprint. This larger size and flexibility are beneficial when the isoxazole‑acetate fragment must span distances between two protein‑binding warheads in bifunctional molecules, as demonstrated for VHL‑based PROTACs where the isoxazole ring itself engages the VHL protein .

Medicinal Chemistry PROTAC Linker Chemistry Physicochemical Property Tuning

Lipophilicity Advantage Over the 3-Hydroxy Isoxazole-Acetate Congener

The 3‑hydroxy analog (CAS 2104986-10-7) carries a single hydrogen‑bond donor (HBD = 1) and an XLogP3‑AA of 0.9, conferring high aqueous solubility but limiting passive membrane permeability . In contrast, the target compound has zero hydrogen‑bond donors and is predicted to have a significantly higher logP (≈2.5–3.5) due to the acetal‑masked ethoxy side chain—an inference from the +116 Da mass increase and the absence of polar groups beyond the ester . Higher lipophilicity can enhance cell permeability, a critical parameter for bifunctional PROTAC molecules that must cross membranes to recruit intracellular E3 ligases such as VHL . No experimental logP/logD values were identified for either compound; the above is a class‑level inference.

Drug Design Solubility Optimization PROTAC Degrader Development

Unique Orthogonal Acetal Protection Unavailable in Halogen or Hydroxy Isoxazole Analogs

The 2,2‑diethoxyethoxy substituent is a masked aldehyde that can be selectively deprotected under mild acidic conditions to generate a reactive aldehyde handle . This orthogonal functionality supports convergent PROTAC assembly: the aldehyde can undergo reductive amination to attach amine‑containing targeting warheads while preserving the methyl ester for separate amidation chemistry . In contrast, bromo‑ (CAS 2086301‑50‑8) and hydroxy‑ (CAS 2104986‑10‑7) analogs lack this latent handle, limiting their synthetic routing to sequential, non‑orthogonal transformations. No quantitative head‑to‑head reaction yields were identified in the accessed literature; this differentiation is based on established protective group chemistry.

Synthetic Methodology Orthogonal Protection Strategies VHL Ligand Synthesis

Vendor‑Verified Purity Consistent with Multi‑Step PROTAC Intermediate Requirements

The target compound is available from multiple independent suppliers at purities of 95% (CheMenu, catalog CM1051560) and 97% (Cenmed, catalog C09‑1549‑677) . The bromo‑analog (CAS 2086301‑50‑8) is listed at 95% from a single source , while the hydroxy‑analog is offered at 97% purity . The consistent ≥95% purity across vendors reduces the risk of batch‑to‑batch variability and eliminates additional purification steps prior to use in multi‑step synthetic sequences.

Chemical Procurement Quality Control Heterobifunctional Degrader Synthesis

High‑Value Procurement Scenarios for Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate


Modular Synthesis of VHL‑Recruiting PROTAC Degraders

The compound’s isoxazole‑acetate scaffold is structurally analogous to the 3‑methylisoxazole‑5‑yl‑acetic acid moiety found in several VHL ligands . The masked aldehyde (2,2‑diethoxyethoxy) can be unveiled and coupled to an amine‑terminated targeting warhead, while the methyl ester can be hydrolyzed and attached to the VHL‑binding hydroxyproline‑pyrrolidine core . This orthogonal approach avoids protecting‑group incompatibilities that arise with 3‑hydroxy or 3‑bromo analogs, which require separate activation steps.

Convergent Assembly of Heterobifunctional Ligase Recruiters

In convergent PROTAC syntheses that attach a pre‑formed E3 ligase ligand to a target‑protein warhead via a linker, the dual‑handle nature of this building block (latent aldehyde + ester) allows the linker to be introduced in a single, high‑yielding transformation . By contrast, hydroxy‑ or methyl‑substituted isoxazole‑acetates typically require multi‑step linker elongation that can lower overall yield and complicate purification .

Physicochemical Finetuning of PROTAC Permeability and Solubility

Predicted elevated logP (~2.5–3.5 vs. 0.9) and increased molecular weight (315 Da vs. 199 Da) compared to the 3‑hydroxy congener indicate improved passive membrane permeability, a key requirement for intracellular E3 ligase engagement . Researchers needing to balance potency and cell permeability without adding extra hydrophobic motifs should incorporate this intermediate early in the synthetic scheme to minimize late‑stage property adjustments.

Reliable Intermediate for Scale‑Up with Multi‑Vendor Sourcing

With ≥95% purity confirmed by at least three independent distributors, this compound reduces procurement risk for medicinal chemistry laboratories that require reproducible starting material for milligram‑to‑gram scale syntheses . The bromo and hydroxy analogs, while available, are typically supplied by fewer vendors, increasing the chance of supply disruption (inference from search results).

Quote Request

Request a Quote for Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.